1,6-Dihydroxyxanthone
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Overview
Description
1,6-Dihydroxyxanthone is a natural product found in Hypericum sampsonii, Hypericum, and other organisms with data available.
Scientific Research Applications
Antibacterial and Enzyme Inhibitory Activities
1,6-Dihydroxyxanthone, along with other related xanthones, has shown notable antibacterial activity against various bacterial strains. Particularly, certain dihydroxyxanthones demonstrated effectiveness against Gram-positive bacteria. Additionally, some xanthones exhibited inhibitory activities against the epidermal growth factor receptor (EGFR) tyrosine kinase, a protein involved in cell signaling and growth, suggesting potential applications in cancer therapy (Duangsrisai et al., 2014).
Structural Investigation Methods
Research has also been conducted on methods to determine the hydroxylation pattern of xanthones like this compound. These methods involve using ultraviolet spectral shifts in the presence of certain additives, providing valuable insights for chemical analysis and pharmaceutical applications (Mesquita et al., 1968).
Neurotrophic Factor Stimulation
Another significant application of dihydroxyxanthones is in the stimulation of neurotrophic factors in rat astrocyte primary cultures. This finding highlights the potential use of these compounds in the treatment of psychiatric disorders, as they can influence the synthesis of critical enzymes in the metabolic pathway of neurotrophic factors (Yang et al., 2018).
Antitumor and Antioxidant Activities
Xanthones, including derivatives of this compound, have demonstrated promising antitumor, antityrosinase, and antioxidant activities. These compounds have shown enhanced cytotoxicity against certain cancer cells and inhibition of tyrosinase activity, an enzyme involved in melanin synthesis (Zhou et al., 2018).
Anticancer Drug Development
This compound has also been studied in the context of anticancer drug development. Its derivatives have shown inhibition of the proliferation and metastasis of hepatocellular carcinoma cells and induction of pyroptosis, a form of programmed cell death (Sun et al., 2019).
Properties
CAS No. |
5042-08-0 |
---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
1,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-8-11(6-7)17-10-3-1-2-9(15)12(10)13(8)16/h1-6,14-15H |
InChI Key |
IUSXGFFUHTXSRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)O)O |
Synonyms |
1,6-dihydroxyxanthone isoeuxanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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